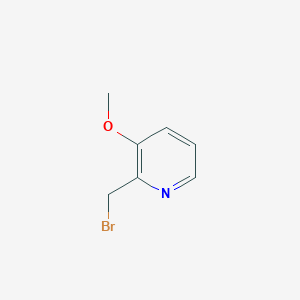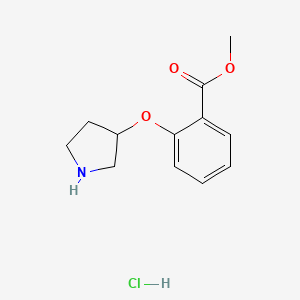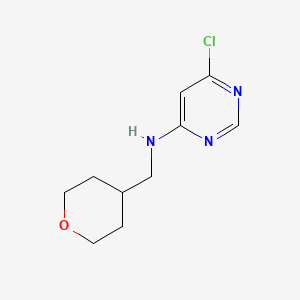
2-(Bromomethyl)-3-methoxypyridine
Overview
Description
2-(Bromomethyl)-3-methoxypyridine, also known as 2-Br-3-MeO-Pyridine, is an organic compound that is used in various scientific research applications. It is a heterocyclic aromatic compound, with a five-membered ring consisting of four carbon atoms and one nitrogen atom. 2-Br-3-MeO-Pyridine is synthesized through a series of reactions involving bromine and methyl iodide, and is used as a starting material in the synthesis of various pharmaceuticals. This compound has many applications in biochemical and physiological research, and is of particular interest in the fields of drug discovery and development.
Scientific Research Applications
Synthesis and Chemical Transformations
Boron(III) bromide-induced ring contraction : 3-Methoxypiperidines were converted into 2-(bromomethyl)pyrrolidines, showcasing a rare conversion from piperidines to pyrrolidines (Tehrani et al., 2000).
Pyridyne Precursor Development : 3-Bromo-2-chloro-4-methoxypyridine has been developed as a practical precursor for 2,3-pyridyne, useful in regioselective reactions (Walters, Carter, & Banerjee, 1992).
Deprotonative Metalation : Deprotonation of 2-methoxypyridine using mixed lithium–iron combinations, leading to the formation of iodide and 2,2′-dimer derivatives (Nagaradja et al., 2012).
Efficient Synthesis of 5-Functionalised 2-Methoxypyridines : Utilizing magnesium ‘ate’ complexes as key reagents, this synthesis leads to 5-functionalised 2-methoxypyridines, which are then transformed into bicyclic δ-lactams (Sośnicki, 2009).
Synthesis and Microbiological Activity : Synthesis of specific derivatives of 2-methoxypyridine demonstrating bacteriostatic or tuberculostatic activity (Miszke et al., 2008).
Medicinal and Biological Applications
Synthesis of Bromido Gold(I) Complexes : Bromido gold(I) complexes containing 2-methoxypyridin-5-yl residue were synthesized, showing activity against cancer cell lines, including a Cisplatin-resistant ovarian cancer line (Gallati et al., 2020).
Structural Characterization in Medicinal Chemistry : Analysis of protonation sites and hydrogen bonding in mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, providing insights for medicinal chemistry applications (Böck et al., 2021).
Other Notable Applications
Catalytic Carbonylative Polymerizations : Demonstrating the use of CH3C(O)Co(CO)3P(o-tolyl)3/m-methoxypyridine as a catalyst for polymerizations of epoxides and N-alkylaziridines (Liu & Jia, 2004).
Synthesis of Lycopodium Alkaloids : Utilizing a methoxypyridine as a masked pyridone in the synthesis of the Lycopodium alkaloid lycoposerramine R (Bisai & Sarpong, 2010).
Mechanism of Action
Target of Action
Bromomethyl compounds are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules.
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, 2-(Bromomethyl)-3-methoxypyridine would likely act as an electrophile. The bromomethyl group can undergo oxidative addition with a palladium catalyst, forming a new palladium-carbon bond . This is followed by a transmetalation step, where a boron-based nucleophile transfers an organic group to the palladium . The resulting organopalladium species then undergoes reductive elimination, forming a new carbon-carbon bond .
Pharmacokinetics
The compound’s bromomethyl group could potentially enhance its reactivity and influence its pharmacokinetic properties .
properties
IUPAC Name |
2-(bromomethyl)-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-10-7-3-2-4-9-6(7)5-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKBCDCUFUKBII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695236 | |
| Record name | 2-(Bromomethyl)-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
889360-84-3 | |
| Record name | 2-(Bromomethyl)-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(2-Hydroxyethyl)(methyl)amino]-3-nitrobenzoic acid](/img/structure/B1394823.png)
![4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394824.png)
![4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone](/img/structure/B1394825.png)








